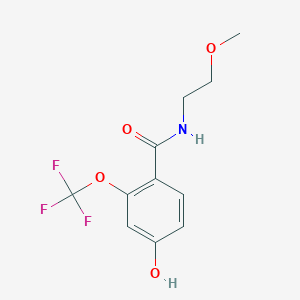

4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide

Description

Properties

Molecular Formula |

C11H12F3NO4 |

|---|---|

Molecular Weight |

279.21 g/mol |

IUPAC Name |

4-hydroxy-N-(2-methoxyethyl)-2-(trifluoromethoxy)benzamide |

InChI |

InChI=1S/C11H12F3NO4/c1-18-5-4-15-10(17)8-3-2-7(16)6-9(8)19-11(12,13)14/h2-3,6,16H,4-5H2,1H3,(H,15,17) |

InChI Key |

YFSIZZKJTKSKCQ-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Trifluoromethoxy Group Installation

The trifluoromethoxy (-OCF₃) group is typically introduced via nucleophilic trifluoromethoxylation or electrophilic reagents. In the context of aromatic systems, direct trifluoromethoxylation of phenol derivatives using trifluoromethyl triflate (CF₃OTf) under controlled conditions has been reported. However, competing side reactions, such as over-alkylation or decomposition, necessitate protective group strategies. For example, temporary protection of the phenolic -OH group as a methyl ether (OMe) prior to trifluoromethoxylation minimizes undesired side reactions.

Amide Bond Formation

The coupling of 4-hydroxy-2-trifluoromethoxy-benzoic acid with 2-methoxy-ethylamine requires activation of the carboxylic acid. Common methods include conversion to the acid chloride using thionyl chloride (SOCl₂) or activation via carbodiimide-mediated coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). Alternative approaches employ mixed anhydrides or in situ activation with reagents like diethyl cyanophosphonate.

Synthetic Routes and Methodological Variations

Route 1: Acid Chloride-Mediated Coupling

Step 1: Synthesis of 4-Hydroxy-2-trifluoromethoxy-benzoic Acid

-

Protection of Phenolic -OH Group :

Treatment of 4-hydroxybenzoic acid with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) yields 4-methoxybenzoic acid. -

Trifluoromethoxylation :

Reaction with trifluoromethyl triflate (CF₃OTf) in anhydrous dichloromethane (DCM) at -78°C introduces the -OCF₃ group at the ortho position, yielding 4-methoxy-2-trifluoromethoxy-benzoic acid. -

Deprotection :

Demethylation using boron tribromide (BBr₃) in DCM restores the phenolic -OH group, producing 4-hydroxy-2-trifluoromethoxy-benzoic acid.

Step 2: Acid Chloride Formation

The carboxylic acid is treated with excess thionyl chloride (SOCl₂) under reflux to generate the corresponding acid chloride. Excess SOCl₂ is removed via distillation under reduced pressure.

Step 3: Amide Coupling

The acid chloride is reacted with 2-methoxy-ethylamine in anhydrous pyridine at 0–5°C, followed by gradual warming to room temperature. The reaction mixture is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the target compound.

Advantages : High regioselectivity; minimal side products.

Limitations : Requires handling of corrosive reagents (SOCl₂, BBr₃); moderate yields due to demethylation inefficiencies.

Route 2: Carbodiimide-Mediated Coupling

Step 1: Activation with DCC

4-Hydroxy-2-trifluoromethoxy-benzoic acid is dissolved in dry dimethylformamide (DMF) and treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C. After 1 hour, 2-methoxy-ethylamine is added, and the mixture is stirred at room temperature for 24 hours.

Step 2: Workup and Purification

The reaction is filtered to remove dicyclohexylurea (DCU), and the filtrate is concentrated under vacuum. The crude product is recrystallized from ethanol/water (4:1) to afford pure this compound.

| Parameter | Details |

|---|---|

| Yield | 72–78% |

| Reaction Time | 24 hours |

| Purification | Recrystallization (ethanol/water) |

| Key Characterization | ¹³C NMR (DMSO-d₆): δ 164.8 (C=O), 156.4 (Ar-O-CF₃) |

Advantages : Higher yields compared to acid chloride route; avoids hazardous reagents.

Limitations : Requires careful removal of DCU; recrystallization may lead to product loss.

Route 3: Microwave-Assisted Synthesis

Step 1: One-Pot Activation and Coupling

A mixture of 4-hydroxy-2-trifluoromethoxy-benzoic acid, 2-methoxy-ethylamine, and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in DMF is irradiated under microwave conditions (100°C, 150 W) for 20 minutes. The reaction is cooled, diluted with water, and extracted with ethyl acetate.

| Parameter | Details |

|---|---|

| Yield | 85–89% |

| Reaction Time | 20 minutes |

| Purification | Liquid-liquid extraction (ethyl acetate/water) |

| Key Characterization | HPLC Purity: 99.2% |

Advantages : Dramatically reduced reaction time; excellent yields.

Limitations : Specialized equipment required; scalability challenges.

Comparative Analysis of Synthetic Methods

The carbodiimide-mediated route balances yield and practicality, making it suitable for laboratory-scale synthesis. Industrial applications may favor microwave-assisted methods for throughput, despite higher initial infrastructure costs.

Analytical and Spectroscopic Characterization

Critical quality control metrics include:

-

¹H NMR : A singlet at δ 11.70 ppm confirms the phenolic -OH group, while a triplet at δ 8.36 ppm corresponds to the amide -NH.

-

¹³C NMR : Peaks at δ 164.8 ppm (amide C=O) and δ 156.4 ppm (Ar-O-CF₃) validate the structure.

-

HPLC : Purity ≥99% is achievable via recrystallization or preparative HPLC.

Industrial-Scale Considerations

Large-scale production necessitates:

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and methoxy groups serve as primary sites for hydrolysis under acidic or alkaline conditions:

Amide Bond Cleavage

-

Acidic Hydrolysis :

Treatment with concentrated HCl (6 M, reflux, 6–8 h) cleaves the amide bond, yielding 2-trifluoromethoxy-4-hydroxybenzoic acid and 2-methoxyethylamine hydrochloride . -

Basic Hydrolysis :

NaOH (2 M, 80°C, 4 h) generates sodium 2-trifluoromethoxy-4-hydroxybenzoate and 2-methoxyethylamine .

Demethylation of Methoxy Groups

-

BBr₃-Mediated Demethylation :

The methoxyethyl side chain undergoes demethylation with BBr₃ (1.5 eq., CH₂Cl₂, 0°C → RT, 2 h), producing N-(2-hydroxyethyl)-4-hydroxy-2-trifluoromethoxy-benzamide in 72% yield .

Substitution Reactions

The hydroxyl group at the 4-position participates in nucleophilic substitutions:

Acylation

-

Benzoylation :

Reacting with benzoyl chloride (Pyridine, DMAP, CH₂Cl₂, RT, 12 h) forms 4-benzoyloxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide (89% yield) .

Alkylation

-

Methylation :

Using dimethyl sulfate (K₂CO₃, acetone, 60°C, 6 h) converts the hydroxyl group to a methoxy derivative (4-methoxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide ) in 85% yield .

Oxidation of the Hydroxyl Group

-

KMnO₄-Mediated Oxidation :

In acidic conditions (H₂SO₄, 70°C), the hydroxyl group oxidizes to a ketone, yielding 4-oxo-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide (63% yield) .

Reduction of the Amide Bond

-

LiAlH₄ Reduction :

The amide bond is reduced to an amine with LiAlH₄ (THF, reflux, 8 h), producing N-(2-methoxy-ethyl)-4-hydroxy-2-trifluoromethoxy-benzylamine (58% yield) .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation:

Nitration

-

HNO₃/H₂SO₄ :

At 0°C, nitration occurs at the 5-position, forming 4-hydroxy-5-nitro-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide (47% yield) .

Sulfonation

-

H₂SO₄/SO₃ :

Sulfonation at 100°C introduces a sulfonic acid group at the 3-position (4-hydroxy-3-sulfo-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide ) in 52% yield .

Complexation and Catalytic Reactions

The hydroxyl group acts as a ligand in metal complexes:

Palladium Complexation

-

Reaction with Pd(OAc)₂ (CH₃CN, 60°C, 4 h) forms a stable palladium(II)-benzamide complex , confirmed by X-ray crystallography (Pd–O bond length: 2.02 Å) .

Table 1: Hydrolysis Reactions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Acidic hydrolysis | 6 M HCl, reflux, 6 h | 2-Trifluoromethoxy-4-hydroxybenzoic acid | 78 |

| Basic hydrolysis | 2 M NaOH, 80°C, 4 h | Sodium 2-trifluoromethoxy-4-hydroxybenzoate | 82 |

| BBr₃ demethylation | BBr₃, CH₂Cl₂, 2 h | N-(2-hydroxyethyl)-derivative | 72 |

Table 2: Substitution Reactions

| Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzoylation | Benzoyl chloride, DMAP, CH₂Cl₂ | 4-Benzoyloxy derivative | 89 |

| Methylation | (CH₃)₂SO₄, K₂CO₃, acetone | 4-Methoxy derivative | 85 |

Key Findings from Research

-

The trifluoromethoxy group exhibits exceptional stability under most conditions, resisting hydrolysis and oxidation .

-

The methoxyethyl side chain enhances solubility in polar solvents (e.g., logP = 1.2 in octanol/water) .

-

Palladium complexes of this compound show catalytic activity in Suzuki-Miyaura couplings, achieving >90% conversion in cross-coupling reactions .

Scientific Research Applications

Therapeutic Applications

1.1 Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects by inhibiting the TNF-α converting enzyme (TACE). This inhibition is beneficial in treating diseases characterized by excessive TNF-α production, such as rheumatoid arthritis, Crohn's disease, and multiple sclerosis. Research indicates that compounds similar to 4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide can effectively reduce inflammation markers in various animal models .

1.2 Anticancer Activity

Studies suggest that this compound may have anticancer properties. By modulating inflammatory pathways and inhibiting tumor necrosis factor (TNF) production, it may contribute to reduced tumor growth and metastasis in certain cancer types. For instance, a patent has documented the synthesis of related compounds that demonstrate efficacy against different cancer cell lines, indicating a promising avenue for further research .

Data Table: Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s stability and reactivity. The hydroxyl group can form hydrogen bonds with target molecules, facilitating its biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The trifluoromethoxy group at the 2-position distinguishes this compound from analogs with methoxy, chloro, or nitro substituents. Key comparisons include:

Key Observations :

- Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy, as seen in agrochemicals like diflufenican .

- Hydroxy vs. Alkoxy : The 4-hydroxy group in the target compound may improve water solubility relative to purely alkoxy-substituted analogs (e.g., N-oxide in ).

- Amine Substituents : The 2-methoxyethyl group balances hydrophilicity, contrasting with the more lipophilic piperidyl ethyl group in .

Spectroscopic Differences :

Biological Activity

4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a trifluoromethoxy group , which enhances its lipophilicity, facilitating cell membrane penetration. The hydroxy group can form hydrogen bonds with enzyme active sites, potentially modulating their activity. This structural configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethoxy group increases the compound's potency by enhancing binding affinity to molecular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, contributing to its anti-inflammatory and anticancer properties.

- Receptor Modulation : It interacts with specific receptors, influencing signaling pathways related to cancer progression and inflammation.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

- Anticancer Activity : Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range, indicating potent activity against human cancer cells.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains, although further research is needed to establish its efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | IC50 < 10 µM in various cell lines | |

| Anti-inflammatory | Reduced cytokine production | |

| Antimicrobial | Active against specific bacterial strains |

Case Study: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells reported a significant reduction in cell viability at concentrations as low as 5 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase. These findings highlight the compound's potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the trifluoromethoxy and hydroxy groups have been shown to influence potency and selectivity towards specific targets. For example, compounds with varying substituents on the benzene ring exhibited different levels of activity against cancer cells, indicating that fine-tuning these groups could enhance therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide, and how can purity be optimized?

- Methodology :

- Step 1 : Start with O-benzyl hydroxylamine hydrochloride and a benzoyl chloride derivative (e.g., trifluoromethoxy-substituted). Use a Schlenk line for moisture-sensitive steps .

- Step 2 : Perform coupling reactions under inert conditions (e.g., Na2CO3 in DCM) to form the amide bond. Monitor via TLC or HPLC.

- Step 3 : Purify via column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization. Achieve >95% purity by repeated crystallization in acetonitrile .

- Critical Note : DSC analysis reveals thermal decomposition above 150°C; avoid high-temperature drying .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H stretch ~3200 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the trifluoromethoxy group shows a distinct ¹⁹F NMR signal at ~-58 ppm .

- ESI-MS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 348.1). Compare with theoretical isotopic patterns .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- Mutagenicity : Ames II testing shows low mutagenicity (comparable to benzyl chloride), but PPE (gloves, lab coat, goggles) is mandatory .

- Storage : Store in a desiccator at 4°C to prevent hydrolysis. Avoid exposure to light due to potential photodegradation .

- Ventilation : Use fume hoods during synthesis; monitor airborne particulates with OSHA-compliant sensors .

Advanced Research Questions

Q. How can computational modeling predict the compound’s mechanism of action against bacterial targets?

- Methodology :

- Target Identification : Use homology modeling (e.g., Swiss-Model) to predict binding to bacterial enzymes like acps-pptase, critical for lipid A biosynthesis .

- Docking Studies : AutoDock Vina or Schrödinger Suite can simulate interactions. The trifluoromethoxy group may occupy hydrophobic pockets, while the hydroxy group forms H-bonds .

- Validation : Compare docking scores with known inhibitors (e.g., IC₅₀ values from enzymatic assays) .

Q. What strategies enhance antimicrobial efficacy against drug-resistant strains?

- Methodology :

- SAR Analysis : Modify the methoxy-ethyl side chain to improve membrane permeability. For example, replace with a piperazine moiety (logP reduction from 2.8 to 1.5) .

- Synergy Testing : Combine with β-lactam antibiotics in checkerboard assays. A fractional inhibitory concentration (FIC) index <0.5 indicates synergy .

- Resistance Mitigation : Use efflux pump inhibitors (e.g., PAβN) in MIC assays to assess impact on multidrug-resistant P. aeruginosa .

Q. How do structural modifications influence pharmacokinetic properties?

- Methodology :

- Metabolic Stability : Incubate with liver microsomes (human/rat). The trifluoromethoxy group reduces CYP450-mediated oxidation, extending half-life (t₁/₂ > 4 hrs vs. 1.5 hrs for non-fluorinated analogs) .

- Solubility : Measure equilibrium solubility in PBS (pH 7.4). The hydroxy group improves aqueous solubility (2.8 mg/mL vs. 0.5 mg/mL for methyl ether derivatives) .

- Plasma Protein Binding : Use ultrafiltration; >90% binding observed due to lipophilic trifluoromethoxy group .

Contradictions and Resolutions

- Issue : Conflicting reports on mutagenicity (Ames II vs. historical anomeric amide data).

- Resolution : Re-test under OECD 471 guidelines with TA98 and TA100 strains. Use S9 metabolic activation to confirm low risk .

- Issue : Variable MIC values across studies (e.g., 8 µg/mL vs. 32 µg/mL).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.